molecular formula C20H16N2O10S2 B15195574 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-3-(phenylazo)- CAS No. 140909-58-6

2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-3-(phenylazo)-

Cat. No.: B15195574
CAS No.: 140909-58-6
M. Wt: 508.5 g/mol
InChI Key: CCCHQXUFDLOMEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid is unique due to its combination of phenyl, diazenyl, and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

140909-58-6

Molecular Formula

C20H16N2O10S2

Molecular Weight

508.5 g/mol

IUPAC Name

4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H16N2O10S2/c1-11(23)31-16-10-15(33(25,26)27)8-13-9-17(34(28,29)30)19(20(18(13)16)32-12(2)24)22-21-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,25,26,27)(H,28,29,30)

InChI Key

CCCHQXUFDLOMEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2OC(=O)C)N=NC3=CC=CC=C3)S(=O)(=O)O

Origin of Product

United States

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